2,6-Dimethylphenyl 2-methoxybenzoate
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Overview
Description
Synthesis Analysis
The papers provided do not directly address the synthesis of 2,6-Dimethylphenyl 2-methoxybenzoate. However, the synthesis of related compounds involves complex reactions that may include lactonization processes as seen in the structural analyses of 2-[(2,6-dimethoxyphenyl)ethynyl]-3-methoxybenzoic acid and its lactonization products . These processes could potentially be adapted for the synthesis of 2,6-Dimethylphenyl 2-methoxybenzoate.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,6-Dimethylphenyl 2-methoxybenzoate has been analyzed using various techniques such as DFT and TD-DFT/PCM calculations . These analyses provide information on the optimized molecular structure, spectroscopic characterization, and charge distributions, which are essential for understanding the behavior of the compound under study.
Chemical Reactions Analysis
The papers discuss the thermolysis of related compounds, which involves a cascade of reactions leading to various intermediates and final products . These reactions are complex and can include the formation of carbenes and other reactive intermediates. Such information is valuable for predicting the reactivity of 2,6-Dimethylphenyl 2-methoxybenzoate under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as 2,6-dimethoxybenzoic acid, have been studied, revealing insights into their conformation and steric effects . These studies show how substituents affect the molecular conformation and acidity, which can be correlated to the properties of 2,6-Dimethylphenyl 2-methoxybenzoate.
Scientific Research Applications
Synthesis and Characterization of Complexes
A study focused on the synthesis and characterization of Rh(I) and Pd(II) complexes of methoxy functionalized heterocyclic carbene, highlighting the potential for developing new catalysts and materials in chemical research. The detailed structural elucidation of these complexes provides insights into their potential applications in catalysis and materials science (Günay et al., 2006).
Luminescence Sensing
Research on lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate demonstrates their application in luminescence sensing of benzaldehyde-based derivatives. These findings suggest their utility as fluorescence sensors, underlining the role of 2,6-dimethylphenyl derivatives in the development of sensitive detection methods for organic compounds (Shi et al., 2015).
Photopolymerization under LED Irradiation
A study on the use of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine under LED exposure for the free radical photopolymerization (FRP) of (meth)acrylates showcases an innovative application of methoxybenzoate derivatives in photoinitiation technology. This research offers a promising avenue for the advancement of photopolymerization processes, especially in the context of using LED lights (Zhang et al., 2014).
Optical Waveguide and Amplified Spontaneous Emission
Investigations into di(p‐methoxylphenyl)dibenzofulvene and its analogues reveal polymorphism-dependent emission with potential applications in optical waveguides and amplified spontaneous emission. This study not only expands the understanding of the optical properties of methoxybenzoate derivatives but also explores their applications in photonic devices (Gu et al., 2012).
Selective Catalytic Reactions
Research demonstrating the selective catalytic capabilities of a bioinspired dicopper complex with imidazole ligation for benzylic para-C-H activation underscores the versatility of methoxybenzoate derivatives in facilitating specific chemical transformations. This study presents a novel approach to catalysis, highlighting the importance of 2,6-dimethylphenyl 2-methoxybenzoate derivatives in developing selective catalytic processes (Prokofieva et al., 2008).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It would also include information on safe handling and disposal of the compound.
Future Directions
This would involve a discussion of areas for future research. This could include potential applications of the compound, unanswered questions about its properties, and ways to improve its synthesis.
properties
IUPAC Name |
(2,6-dimethylphenyl) 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-7-6-8-12(2)15(11)19-16(17)13-9-4-5-10-14(13)18-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIVNZSCLZMZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl 2-methoxybenzoate |
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